Cas no 454214-81-4 (N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide)
![N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide structure](https://ja.kuujia.com/scimg/cas/454214-81-4x500.png)
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 化学的及び物理的性質
名前と識別子
-
- JS-2159
- 454214-81-4
- N-(4-FLUORO-3-NITROPHENYL)-2-((4-METHYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
- N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- SR-01000308830
- AKOS001040737
- N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Z19814078
- SR-01000308830-1
-
- インチ: 1S/C11H10FN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18)
- InChIKey: PJIVTDYDBHARRR-UHFFFAOYSA-N
- ほほえんだ: S(C1=NN=CN1C)CC(NC1C=CC(=C(C=1)[N+](=O)[O-])F)=O
計算された属性
- せいみつぶんしりょう: 311.04883853g/mol
- どういたいしつりょう: 311.04883853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 397
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 131Ų
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615199-1mg |
N-(4-fluoro-3-nitrophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
454214-81-4 | 98% | 1mg |
¥436.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615199-2mg |
N-(4-fluoro-3-nitrophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
454214-81-4 | 98% | 2mg |
¥619.00 | 2024-05-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615199-5mg |
N-(4-fluoro-3-nitrophenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide |
454214-81-4 | 98% | 5mg |
¥582.00 | 2024-05-13 |
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 関連文献
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamideに関する追加情報
N-(4-Fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 454214-81-4): A Comprehensive Overview
N-(4-Fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS No. 454214-81-4) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its IUPAC name, is a derivative of acetamide with a unique structural configuration that includes a fluoro-substituted nitrophenyl group and a sulfanyl-linked 1,2,4-triazole moiety. The combination of these functional groups imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The structure of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is characterized by its complex arrangement of atoms. The fluoro-substituted nitrophenyl group contributes to the compound's electronic properties and reactivity, while the 1,2,4-triazole ring provides additional stability and bioavailability. The sulfanyl linkage serves as a bridge between these two key functional groups, enhancing the overall molecular flexibility and interaction potential with biological targets.
Recent research has focused on the pharmacological properties of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide. Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. The mechanism of action is believed to involve the disruption of cell wall synthesis and the inhibition of essential enzymes required for microbial growth. This makes it a promising candidate for the development of new antimicrobial agents to combat drug-resistant strains.
In addition to its antimicrobial properties, N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has been investigated for its potential as an anti-inflammatory agent. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This property could be particularly useful in the treatment of chronic inflammatory conditions such as arthritis and inflammatory bowel disease.
The pharmacokinetic profile of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has also been studied in detail. Research indicates that it has good oral bioavailability and a favorable distribution profile, allowing it to reach target tissues effectively. The compound is metabolized primarily in the liver through Phase I and Phase II biotransformation processes, resulting in several metabolites that are excreted via urine and feces.
One of the key challenges in the development of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl - 4H - 1 , 2 , 4 -triazol - 3 - yl) sulfanyl]acetamide is ensuring its safety and efficacy in clinical settings. Preclinical toxicity studies have shown that the compound is well-tolerated at therapeutic doses with minimal side effects. However, further clinical trials are necessary to confirm these findings and to establish optimal dosing regimens for different indications.
The synthesis of N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl - 4H - 1 , 2 , 4 -triazol - 3 - yl) sulfanyl]acetamide involves several steps that require careful control of reaction conditions to ensure high yield and purity. One common synthetic route involves the reaction of (fluoro-nitrophenyl)amine with (methyltriazole)sulfenyl chloride, followed by acetylation with acetic anhydride. This multi-step process can be optimized using modern synthetic techniques such as microwave-assisted synthesis and solid-phase synthesis to improve efficiency and scalability.
Recent advancements in computational chemistry have also contributed to our understanding of N-(4-fluoro-3-nitrophenyl)-2-[(methyltriazole) sulfanyl]acetamide's properties. Molecular modeling studies have provided insights into its binding interactions with various biological targets, helping to guide rational drug design efforts. These computational tools can predict the compound's behavior in different environments and identify potential modifications that could enhance its therapeutic efficacy.
In conclusion, N-(fluoro-nitrophenyl)-acetyl-(methyltriazole)-sulfide (CAS No. 454214-81-4) is a multifaceted compound with promising applications in medicinal chemistry and pharmaceutical research. Its unique structural features confer valuable biological activities that make it a candidate for further development as an antimicrobial and anti-inflammatory agent. Ongoing research continues to explore its full potential, paving the way for innovative treatments in various medical fields.
454214-81-4 (N-(4-fluoro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) 関連製品
- 910228-13-6((2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl Hexadec-9-enoate)
- 205598-51-2(H-D-Lys-NH2 Dihydrochloride)
- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)
- 1186429-73-1((5-Bromo-1-methyl-1H-indol-2-yl)methanol)
- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)
- 2171754-01-9(3-N,2-dicyclopropyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamidopropanoic acid)
- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)
- 21929-69-1(Z-ALA-GLY-GLY-OH)
- 899750-33-5(1-(2,4-dichlorophenyl)-N-(3,4-dimethoxyphenyl)-1H,2H,3H,4H-pyrrolo1,2-apyrazine-2-carboxamide)
- 2172545-87-6(2-{1-3-cyclobutyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylazetidin-3-yl}acetic acid)




